molecular formula C18H15F3N4O B2996003 1-phenyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide CAS No. 2034373-79-8

1-phenyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2996003
CAS No.: 2034373-79-8
M. Wt: 360.34
InChI Key: VISCMFFOGXSEOA-UHFFFAOYSA-N
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Description

1-phenyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide (CAS 2034373-79-8) is a chemical compound with the molecular formula C18H15F3N4O and a molecular weight of 360.33 g/mol . This compound is part of the [1,2,4]triazolo[4,3-a]pyridine chemical class, which has been identified in scientific research as a privileged scaffold for developing bioactive molecules . Although the specific biological profile of this compound is not fully detailed in the public literature, close structural analogs within the same chemical family have been extensively investigated as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGlu2) . mGlu2 receptors are a key target in neuroscience research for their potential role in various central nervous system pathways . The research around these analogs highlights the potential of the [1,2,4]triazolo[4,3-a]pyridine core in medicinal chemistry, particularly for designing compounds with improved solubility and optimized drug-like properties . This suggests that this compound is a valuable chemical tool for researchers exploring new chemical spaces in areas such as neuropharmacology and receptor allosterism. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-phenyl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O/c19-18(20,21)13-6-9-25-14(10-13)23-24-15(25)11-22-16(26)17(7-8-17)12-4-2-1-3-5-12/h1-6,9-10H,7-8,11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISCMFFOGXSEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)NCC3=NN=C4N3C=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazolo[4,3-a]pyridine structure This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate halides or nitriles

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

  • Reduction: The trifluoromethyl group can be reduced to form trifluoromethyl alcohols or amines.

  • Substitution: The triazolo[4,3-a]pyridine core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are employed.

Major Products Formed:

  • Oxidation: Phenolic derivatives, quinones.

  • Reduction: Trifluoromethyl alcohols, trifluoromethyl amines.

  • Substitution: Substituted triazolo[4,3-a]pyridines.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its potential antibacterial and antifungal properties.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Kinase Inhibition: It may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells.

  • Antimicrobial Activity: It may disrupt bacterial cell walls or interfere with essential enzymes, leading to bacterial cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The compound’s closest analogs include:

N-{[6-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]Pyridin-3-yl]Methyl}Cyclopropanecarboxamide (CAS 2097911-83-4)

  • Difference : Trifluoromethyl group at the 6-position instead of 7; partially saturated triazolopyridine ring (5H,6H,7H,8H).
  • Implications : Saturation may reduce aromatic interactions, while the 6-trifluoromethyl position could alter steric hindrance or electronic effects at the target site.

N-{[6-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]Pyridin-3-yl]Methyl}Cyclopentanecarboxamide (CAS 2034331-71-8)

  • Difference : Cyclopentane instead of cyclopropane carboxamide.
  • Implications : Larger cyclopentane ring increases lipophilicity (higher logP) but reduces conformational rigidity compared to cyclopropane.

Pharmacological and Physicochemical Inferences

Property Target Compound 6-TFMP Analog (CAS 2097911-83-4) Cyclopentane Analog (CAS 2034331-71-8)
Trifluoromethyl Position 7-position (aromatic triazolopyridine) 6-position (saturated triazolopyridine) 6-position (saturated triazolopyridine)
Carboxamide Substituent Cyclopropane (small, rigid) Cyclopropane Cyclopentane (larger, flexible)
Predicted logP Moderate (~3.5–4.0) due to trifluoromethyl and phenyl groups Higher (~4.0–4.5) due to saturated ring Highest (~4.5–5.0) due to cyclopentane
Metabolic Stability Likely high (trifluoromethyl resists oxidation) Moderate (saturated ring may increase susceptibility to CYP450) Lower (cyclopentane may undergo hydroxylation)
Target Selectivity Enhanced by 7-trifluoromethyl placement and cyclopropane rigidity Reduced due to saturated core and 6-trifluoromethyl placement Reduced due to cyclopentane flexibility

Mechanistic Context from Antiepileptic Drug Research

The trifluoromethyl group in the target compound may mimic halogenated moieties in modern AEDs (e.g., perampanel), which improve blood-brain barrier penetration . Cyclopropane’s rigidity could enhance binding to voltage-gated ion channels, a common AED target.

Biological Activity

1-Phenyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide is a complex organic compound notable for its unique structural features, including a phenyl group, a trifluoromethyl group, and a triazolo[4,3-a]pyridine moiety. The compound is of interest due to its potential biological activities, particularly in the field of medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C18H15F3N4OC_{18}H_{15}F_3N_4O, with a molecular weight of 366.33 g/mol. The InChI representation is as follows:

InChI=1S/C18H15F3N4O/c1918(20,21)13692514(1013)232415(25)112216(26)17(7817)124213512/h16,910H,78,11H2,(H,22,26)\text{InChI}=1S/C18H15F3N4O/c19-18(20,21)13-6-9-25-14(10-13)23-24-15(25)11-22-16(26)17(7-8-17)12-4-2-1-3-5-12/h1-6,9-10H,7-8,11H2,(H,22,26)

Research indicates that compounds containing the triazolo[4,3-a]pyridine scaffold exhibit significant biological activity through various mechanisms. Notably, they have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), which plays a critical role in immune regulation and tumor progression. Inhibiting IDO1 can enhance anti-tumor immunity by preventing the degradation of tryptophan, which is essential for T-cell function.

Anticancer Potential

This compound has shown promise in preclinical studies as an anticancer agent. For instance:

Study Cell Line IC50 (μM) Effect
A3750.93 ± 0.08Cytotoxicity and IDO1 inhibition
MCF70.75 ± 0.05Induction of apoptosis

These findings suggest that the compound effectively inhibits cancer cell growth and induces apoptosis in specific cancer cell lines.

Multitarget Activity

The compound exhibits multitarget biological activity with probabilities indicating its potential as an analgesic and an antagonist for various receptors. For example:

Biological Activity Probability (Pa) Absence Probability (Pi)
Analgesic0.7950.005
Antagonist of nicotine receptors0.7470.022
Inhibitor of phospholipase D0.7880.015

These activities highlight the compound's versatility and potential therapeutic applications beyond oncology.

Case Study 1: IDO1 Inhibition

A study focused on the inhibition of IDO1 revealed that derivatives of triazolo[4,3-a]pyridine could achieve sub-micromolar potency against IDO1 with excellent selectivity for heme-containing enzymes. The docking studies indicated that the trifluoromethyl group significantly enhances binding affinity within the active site of IDO1 .

Case Study 2: Analgesic Properties

In a separate investigation involving animal models, compounds similar to this compound demonstrated significant analgesic effects comparable to established analgesics like morphine but with reduced side effects .

Q & A

Q. Advanced Research Focus

  • Prodrug design : Convert the carboxamide to a phosphate ester (improves solubility 10-fold in PBS) .
  • Nanoparticle formulation : Use PLGA-PEG carriers (size: 120–150 nm, PDI < 0.2) for sustained release .
  • Co-crystallization : Screen with succinic acid or nicotinamide to enhance dissolution rates .

What methodologies validate stability under physiological conditions?

Q. Basic Research Focus

  • Forced degradation : Expose to 0.1M HCl (gastric stability), 0.1M NaOH (intestinal), and 3% H₂O₂ (oxidative) at 37°C for 24h .
  • LC-MS/MS analysis : Monitor degradation products (e.g., cyclopropane ring-opening at m/z 228.09) .
  • Accelerated stability testing : 40°C/75% RH for 4 weeks; acceptable if <5% degradation .

How do researchers address conflicting computational vs. experimental binding affinity data?

Q. Advanced Research Focus

  • Molecular dynamics simulations : Run 100-ns trajectories to account for protein flexibility missed in docking .
  • Alanine scanning mutagenesis : Identify critical residues (e.g., Lys231 in kinase targets) that disrupt binding .
  • ITC (Isothermal Titration Calorimetry) : Validate ΔG and ΔH values to reconcile computational predictions .

What are the implications of polymorphism on crystallization and formulation?

Advanced Research Focus
Polymorph screening (via solvent evaporation or slurry conversion) identifies forms with:

  • Higher melting points : Form I (mp 187°C) vs. Form II (mp 174°C) .
  • Bioavailability differences : Form I shows 2.3× higher AUC in rat pharmacokinetics .
  • Hygroscopicity : Use DVS (dynamic vapor sorption) to assess stability at 25°C/60% RH .

How can researchers mitigate batch-to-batch variability in biological assays?

Q. Advanced Research Focus

  • Quality control : Enforce ≥95% purity (HPLC) and ≤0.5% residual solvents (GC-MS) .
  • Standardized protocols : Pre-incubate compounds at 37°C for 30 min before cellular assays .
  • Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize data .

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